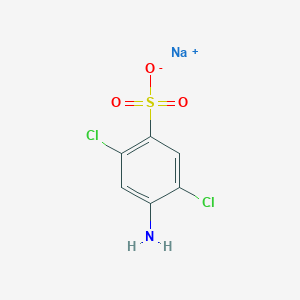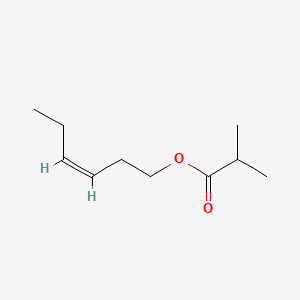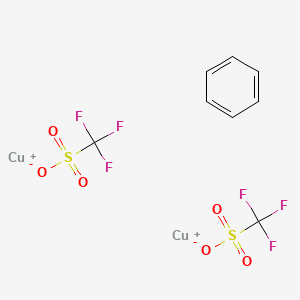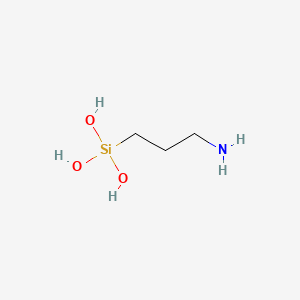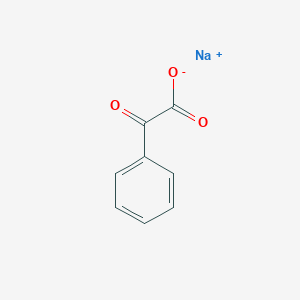
sodium;2-oxo-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-oxo-2-phenylacetate, also known as the sodium salt of benzoylformic acid, is an organic compound with the molecular formula C₈H₅NaO₃. It is a derivative of phenylglyoxylic acid and is commonly used in various chemical and industrial applications. This compound is characterized by its white crystalline appearance and is soluble in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-oxo-2-phenylacetate can be synthesized through the oxidation of mandelic acid using potassium permanganate. Another method involves the hydrolysis of benzoyl cyanide. The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, sodium 2-oxo-2-phenylacetate is produced by the esterification or transesterification of commercial starting materials. The process involves the use of specific catalysts and solvents to achieve high efficiency and scalability.
Types of Reactions:
Oxidation: Sodium 2-oxo-2-phenylacetate can undergo oxidation reactions to form various derivatives.
Reduction: It can be reduced to form phenylglycolic acid.
Substitution: The compound can participate in substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylglyoxylic acid derivatives.
Reduction: Formation of phenylglycolic acid.
Substitution: Formation of halogenated benzoylformic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-oxo-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a marker for exposure to certain chemicals.
Industry: Sodium 2-oxo-2-phenylacetate is used in the production of fragrances and as a fixative in perfumes.
Wirkmechanismus
The mechanism of action of sodium 2-oxo-2-phenylacetate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Similar in structure but lacks the oxo group.
Benzoylformic acid: The parent compound of sodium 2-oxo-2-phenylacetate.
Phenylglyoxylic acid: A closely related compound with similar chemical properties.
Uniqueness: Sodium 2-oxo-2-phenylacetate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
sodium;2-oxo-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFZLZSWSCHFU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
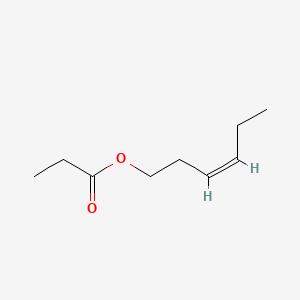
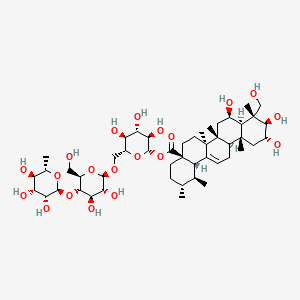
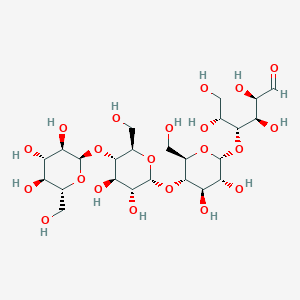
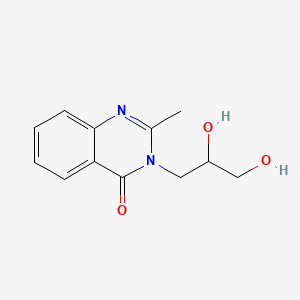
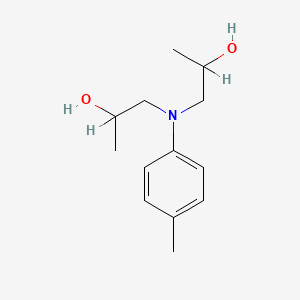
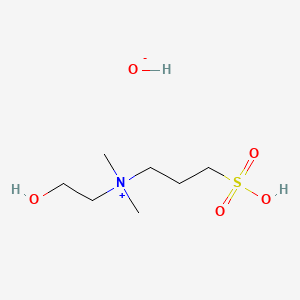
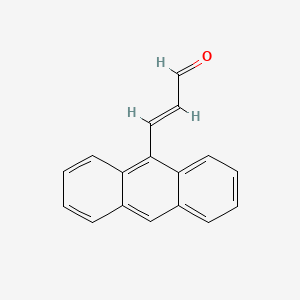
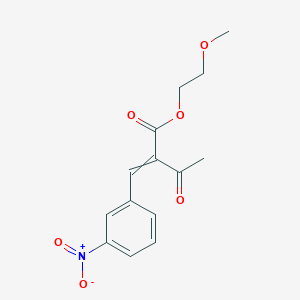
![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B7823713.png)
